molecular formula C9H14N4O B2362873 1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one CAS No. 1250550-94-7

1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one

Cat. No. B2362873
CAS RN: 1250550-94-7
M. Wt: 194.238
InChI Key: VHLJOSQPXSTCHH-UHFFFAOYSA-N
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Description

“1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1250550-94-7 . It has a molecular weight of 194.24 . It is in the form of a powder .


Molecular Structure Analysis

The IUPAC name of the compound is 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-2-pyrrolidinone . The InChI code is 1S/C9H14N4O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5,10H2 .


Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 194.24 . The InChI key is VHLJOSQPXSTCHH-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial and Anticancer Properties

1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one derivatives have shown significant potential in both antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential as antimicrobial and anticancer agents, demonstrating higher activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Analysis

The structural features of pyrazole derivatives are a key focus of research. Meskini et al. (2011) investigated the structure of various β-amino dicarbonyl compounds, providing insights into their molecular architecture (Meskini et al., 2011).

Chemical Transformations and Synthesis

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation, forming pyrazolo[3,4-b]pyridin-3-ones. This study by Lebedˈ et al. (2012) highlights the chemical transformations useful in synthetic chemistry (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Asymmetric Transfer Hydrogenation

In a study by Magubane et al. (2017), pyrazolyl ethyl pyridine complexes were used in asymmetric transfer hydrogenation of ketones. This research demonstrates the utility of pyrazole derivatives in catalysis (Magubane, Alam, Ojwach, & Munro, 2017).

Cytotoxicity and Topoisomerase IIα Inhibitory Activity

Alam et al. (2016) synthesized pyrazole derivatives to evaluate their topoisomerase IIα inhibitory activity and cytotoxicity against cancer cell lines, showing promising results for potential anticancer agents (Alam et al., 2016).

Antituberculosis Activity

Jeankumar et al. (2013) developed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[2-(4-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJOSQPXSTCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one (0.21 g, 0.9 mmol) and Pd/C (50 mg) in ethanol (20 mL) was stirred overnight at room temperature under an atmosphere of hydrogen then filtered over Celite. The filtrate was concentrated in vacuo to afford 1-(2-(4-amino-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one V-5 (0.19 g, 100%) as a purple oil. LC-MS (Method C), RT=0.38 min. (ES+) 195.
Name
1-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

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